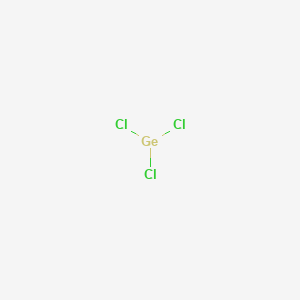

Trichlorogermane

Beschreibung

Eigenschaften

InChI |

InChI=1S/Cl3Ge/c1-4(2)3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITSIQZHKDXQEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Ge](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184-65-2 | |

| Record name | Germane, trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germane, trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichlorogermane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Parameters for Trichlorogermane

Direct Synthesis Routes

Direct synthesis methods involve the reaction of elemental germanium or its compounds with hydrogen chloride.

Trichlorogermane can be synthesized through the direct reaction of germanium metal with hydrogen chloride (HCl). wikipedia.org This process typically involves passing anhydrous or gaseous HCl over germanium metal at elevated temperatures. google.com Research indicates a range of effective reaction temperatures, with studies reporting conditions from approximately 300°C to 500°C. google.comjst.go.jpacs.org For instance, one method involves reacting powdered germanium with hydrochloride gas at high temperatures. acs.org Another variation uses a combustion tube at around 450°C. google.com

The reaction can produce byproducts such as germanium tetrachloride (GeCl₄) and germanium dichloride (GeCl₂), depending on the stoichiometry and pressure. To enhance the purity of the final product, the reaction is often carried out under reduced pressure, and subsequent fractional distillation is used to isolate the this compound. It is also noted that this compound can decompose at 70°C to yield germanium dichloride and hydrogen chloride. wikipedia.org

Table 1: Reaction Parameters for Germanium Metal and Hydrogen Chloride Synthesis

| Parameter | Value | Source(s) |

| Reactants | Germanium (Ge), Hydrogen Chloride (HCl) | wikipedia.org |

| Temperature | ~300-500 °C | google.comjst.go.jpacs.org |

| Pressure | Reduced pressure is often used | |

| Key Products | This compound (GeHCl₃) | |

| Byproducts | Germanium Tetrachloride (GeCl₄), Germanium Dichloride (GeCl₂) | |

| Purification | Fractional Distillation |

An alternative direct synthesis route involves the reaction of germanium sulfide (B99878) (GeS) with gaseous hydrogen chloride. This method has been reported as a highly efficient process for preparing this compound. researchgate.net

Reduction-Based Synthetic Pathways

Reduction-based methods, particularly those involving plasma chemistry, offer a high-efficiency alternative for this compound synthesis.

The plasma-chemical reduction of germanium tetrachloride (GeCl₄) with hydrogen (H₂) is an effective method for producing this compound. This process is typically conducted in a radiofrequency (RF) arc discharge system. preprints.org The reaction involves the hydrogen reduction of GeCl₄ at temperatures exceeding 400°C. Infrared (IR) analysis of the gas phase leaving the reactor confirms the formation of this compound. preprints.org Spectroscopic analysis suggests that molecular hydrogen is the primary reducing agent in this process.

Experimental setups often utilize a high-frequency (e.g., 40.68 MHz) counteracted arc discharge stabilized between two rod electrodes. preprints.orgmdpi.com The process has been studied under various conditions, including pressures ranging from 70 to 1330 Torr and H₂/GeCl₄ molar ratios between 2 and 15. preprints.orgmdpi.com

Thermodynamic analysis of the GeCl₄ + H₂ system is crucial for understanding the reaction mechanism and optimizing product yield. preprints.orgnih.gov Modeling of the equilibrium distributions predicts that this compound and hydrogen chloride are the primary products of the plasma-assisted reaction.

The plasma-chemical hydrogen reduction method is noted for its high efficiency. Studies have demonstrated that the process can achieve a conversion efficiency of 85–92%. This high efficiency is achieved with an energy consumption as low as 2 kWh per kilogram of this compound produced. In comparison, traditional thermal hydrogen reduction methods are significantly more energy-intensive, consuming around 10 kWh/kg. The yield of this compound is dependent on parameters such as the pressure in the reactor and the molar ratio of the reactants (H₂/GeCl₄). researchgate.net

Table 2: Efficiency of Plasma-Chemical Reduction of GeCl₄

| Parameter | Value | Source(s) |

| Conversion Efficiency | 85–92% | |

| Energy Consumption | 2 kWh/kg | |

| Comparative Energy (Thermal Reduction) | 10 kWh/kg |

Chemical Reduction of Germanium Dioxide with Hypophosphorous Acid

A convenient and widely used method for synthesizing this compound involves the chemical reduction of germanium dioxide (GeO₂). nih.govencyclopedia.pub This process utilizes germanium dioxide, a common commercial source of germanium, as the starting material. wikipedia.org The synthesis is typically carried out by reacting GeO₂ with hypophosphorous acid (H₃PO₂) in the presence of concentrated hydrochloric acid (HCl). nih.govencyclopedia.pubrsc.org

The reaction proceeds in a stepwise manner. First, germanium dioxide dissolves in concentrated hydrochloric acid to form germanium tetrachloride (GeCl₄). lookchem.com

Reaction 1: Acid Dissolution

GeO₂ + 4HCl → GeCl₄ + 2H₂O

Subsequently, the germanium tetrachloride is reduced by hypophosphorous acid, which acts as the reducing agent, to yield this compound. rsc.org The hypophosphorous acid is oxidized to phosphorous acid (H₃PO₃) in the process.

Reaction 2: Reductive Chlorination

GeCl₄ + H₃PO₂ + HCl → GeHCl₃ + H₃PO₃ + Cl⁻

This method is considered advantageous as it transforms germanium dioxide into this compound efficiently. dcu.ie

Influence of Reaction Conditions on Yield and Purity

The yield and purity of this compound synthesized via the reduction of germanium dioxide are highly dependent on the specific reaction conditions employed. Key parameters that must be controlled include reactant concentration, temperature, and reaction time.

Concentration of Hydrochloric Acid: The concentration of HCl is a critical factor. An excessively low concentration can lead to an incomplete reaction, potentially failing to produce this compound. Conversely, an overly high concentration may promote the formation of unwanted side-products.

Temperature and Time: The reaction is often performed under reflux conditions. For instance, refluxing a mixture of germanium dioxide and sodium hypophosphite in an excess of hydrochloric acid at 100°C for two hours has been reported as a successful method for forming the desired germanium compound. wikipedia.org

Optimization of these parameters is essential to maximize the yield, which can reach between 78-85% with a purity of approximately 98% under ideal conditions. The following table outlines the general influence of various parameters on the synthesis.

| Parameter | Optimal Range/Condition | Impact on Reaction |

|---|---|---|

| HCl Concentration | Concentrated | Essential for the initial dissolution of GeO₂ to GeCl₄. Incorrect concentration can lower yield and purity. |

| Temperature | Reflux (e.g., 100°C) | Affects reaction rate; higher temperatures can increase the rate but may also lead to decomposition or side reactions if not controlled. wikipedia.org |

| Reaction Time | 2-5 hours | Sufficient time is needed for the complete reduction of GeCl₄. |

| Reducing Agent | Hypophosphorous Acid (H₃PO₂) or its salts (e.g., NaH₂PO₂) | Drives the reduction of GeCl₄ to GeHCl₃. wikipedia.org |

Comparative Analysis of Synthetic Approaches

While the reduction of germanium dioxide with hypophosphorous acid is a common laboratory method, other synthetic approaches for producing this compound exist, each with distinct advantages and disadvantages in terms of yield, purity, energy consumption, and scalability. These include plasma-chemical methods and thermal decomposition.

Plasma-Chemical Method: This high-efficiency process involves the reduction of germanium tetrachloride (GeCl₄) with hydrogen (H₂) in a plasma environment. It is noted for its high yield (85–92%) and purity (>99.5%), as well as its superior energy efficiency, making it suitable for industrial-scale production.

Thermal Decomposition: this compound can be produced via the decomposition of certain precursors in high-boiling solvents. This method is often employed for the synthesis of germanium nanocrystals. osti.gov It generally results in lower yields (65–75%) and purity (95%) and has higher energy requirements, positioning it as a more specialized, laboratory-scale technique.

Direct Reaction with HCl: Another established method involves the direct reaction of germanium metal with hydrogen chloride (HCl) gas at elevated temperatures (around 300°C). The formation of byproducts like GeCl₄ or germanium dichloride (GeCl₂) can occur, depending on the stoichiometry and pressure. wikipedia.org

The table below provides a comparative overview of these synthetic methods.

| Method | Yield (%) | Purity (%) | Energy Use (kWh/kg) | Scalability |

|---|---|---|---|---|

| GeO₂/H₃PO₂ Reduction | 78–85 | 98.0 | 3.5 | Pilot Plant |

| Plasma-Chemical | 85–92 | 99.5 | 2.0 | Industrial |

| Thermal Decomposition | 65–75 | 95.0 | 7.5 | Laboratory |

The plasma-chemical method stands out for its efficiency and purity on an industrial scale, while the germanium dioxide/hypophosphorous acid route presents a cost-effective option for smaller-scale production. Thermal decomposition is a more niche approach, often linked to materials science applications like nanocrystal synthesis.

Chemical Reactivity and Transformation Pathways of Trichlorogermane

Superacidic Properties and Proton-Donor Behavior

Trichlorogermane has been classified as a superacid, a class of acids stronger than 100% sulfuric acid. researchgate.net This pronounced acidity is a cornerstone of its chemical reactivity, enabling it to protonate even weakly basic substrates.

Characterization of Lewis Acidity

The Lewis acidity of this compound is a key characteristic, influencing its interaction with a variety of compounds. It readily forms complexes with Lewis bases such as ethers and amines. rcsi.science For instance, with diethyl ether, it forms a stable etherate, 2Et₂O·HGeCl₃. rcsi.science The interaction with pyridine (B92270), a weak base, is particularly illustrative of its acidic strength. This compound deprotonates pyridine to quantitatively form pyridinium (B92312) trichlorogermanate(II) (Py-H⁺GeCl₃⁻). rsc.org This reaction underscores the inverse polarization of the Ge-H bond in this compound, denoted as δ-Ge-Hδ+, which contrasts with the δ+Si-Hδ- bond in trichlorosilane (B8805176) that forms an adduct with pyridine without deprotonation. rsc.org The ability to deprotonate a weak base like pyridine is a strong indicator of its superacidic nature. rsc.org

Computational studies further illuminate the Lewis acidic character of this compound. Calculations have shown that in the interaction with triethylamine (B128534), the structure with a proton transferred to the nitrogen atom, [Et₃NH]⁺[GeCl₃]⁻, is the global minimum on the potential energy surface, significantly more stable than a van der Waals complex. researchgate.net This theoretical finding aligns with experimental observations of proton transfer in similar systems. researchgate.net

Protonation of Aromatic Substrates

The superacidic nature of this compound allows it to protonate aromatic compounds, a reaction not typically observed with conventional acids. researchgate.netscispace.com This reactivity has been demonstrated with various aromatic substrates, including anthracene, 9-methylanthracene, anisole (B1667542), and 1,4-dimethoxybenzene (B90301). researchgate.netscispace.com

In the reaction with anisole, hydrogermylation by an excess of HGeCl₃ at room temperature proceeds through the formation of intermediate cyclohexene (B86901) derivatives to yield 1-methoxy-r-1, cis-3,trans-5-tris(trichlorogermyl)cyclohexane. scispace.com Similarly, 1,4-dimethoxybenzene reacts with excess HGeCl₃ to give 1,4-dimethoxy-1,2,4-tris(trichlorogermyl)cyclohexane. scispace.com The formation of these products demonstrates the ability of this compound to effect the hydrogermylation of aromatic rings. scispace.com

The interaction of this compound with aromatic compounds has been studied using NMR spectroscopy and deutero-exchange methods, providing further evidence for its proton-donating capabilities toward these substrates. researchgate.net The ability to protonate aromatic rings is a hallmark of superacids and opens avenues for the functionalization of aromatic compounds. researchgate.net

Hydrogermylation Reactions

Hydrogermylation, the addition of a Ge-H bond across a multiple bond, is a characteristic reaction of this compound. It readily reacts with unsaturated compounds like olefins and acetylenes, often without the need for a catalyst.

Addition to Olefins: Markownikoff and Anti-Markownikoff Adduct Formation

The addition of this compound to simple olefins can lead to the formation of both Markownikoff and anti-Markownikoff adducts. researchgate.netresearchgate.net The Markownikoff adduct is the product where the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, while the trichlorogermyl group adds to the more substituted carbon. vedantu.com Conversely, the anti-Markownikoff adduct has the opposite regiochemistry. byjus.com

The formation of both types of adducts suggests a competition between different reaction mechanisms. researchgate.net For example, in the reaction with isobutylene (B52900), both Markownikoff and anti-Markownikoff products are observed. researchgate.net

Role of Free-Radical and Ionic Mechanisms in Hydrogermylation

The dual formation of Markownikoff and anti-Markownikoff products in the hydrogermylation of olefins with this compound is explained by the competition between ionic and free-radical reaction pathways. researchgate.netresearchgate.net

The ionic mechanism proceeds via the formation of a carbocation intermediate. vedantu.com The proton from HGeCl₃ adds to the olefin to form the more stable carbocation, which is then attacked by the GeCl₃⁻ anion. This pathway typically leads to the Markownikoff adduct . researchgate.netvedantu.com The proportion of the ionic addition increases when the olefin has substituents that can effectively stabilize the intermediate carbocation. researchgate.net

The free-radical mechanism , on the other hand, is initiated by the homolytic cleavage of the Ge-H bond to generate a trichlorogermyl radical (•GeCl₃). byjus.com This radical then adds to the olefin in a manner that produces the more stable alkyl radical, which subsequently abstracts a hydrogen atom from another HGeCl₃ molecule. This pathway results in the anti-Markownikoff adduct . researchgate.netbyjus.com The free-radical interaction of HGeCl₃ with isobutylene has been confirmed by the isolation of a telomer, the structure of which also indicates the participation of dichlorogermylene in the reaction. researchgate.net

Regioselectivity in Hydrogermylation Reactions

The regioselectivity of the hydrogermylation reaction with this compound is highly dependent on the substrate and the reaction conditions. The competition between the ionic and free-radical mechanisms is a key determinant of the product distribution. researchgate.net

In the case of simple olefins, a mixture of regioisomers is often obtained. researchgate.net However, with certain substrates, high regioselectivity can be achieved. For instance, the addition of HGeCl₃ to esters of ß-furylacrylic acids proceeds regiospecifically to yield trichlorogermyl derivatives of ß-furylpropionic acids. researchgate.net Similarly, the synthesis of bis(carboxyethylgermanium) sesquioxide (Ge-132) involves the regiospecific addition of the trichlorogermyl group to the terminal carbon of the vinyl group in acrylic acid. encyclopedia.pub

The stereochemistry of the addition has also been investigated. The anti-Markownikoff addition of HGeCl₃ to 1-methylcyclohexene is a stereospecific anti-addition, leading to a product with a diequatorial arrangement of the added groups. researchgate.net

The table below summarizes the outcomes of hydrogermylation reactions with various olefins.

| Olefin | Reaction Conditions | Major Product(s) | Prevailing Mechanism |

| Isobutylene | Not specified | Markownikoff and anti-Markownikoff adducts, telomer | Ionic and Free-Radical |

| 1-Methylcyclohexene | Not specified | Anti-Markownikoff adduct (diequatorial) | Free-Radical (anti-addition) |

| Esters of ß-furylacrylic acids | Not specified | Regiospecific trichlorogermyl derivatives | Not specified |

| Acrylic acid | Not specified | 3-(trichlorogermyl)propanoic acid (regiospecific) | Not specified |

Complex Formation and Adduct Chemistry

This compound is a Lewis acid and readily forms stable complexes and adducts with Lewis bases such as ethers and other ligands. uwo.ca The most common of these is the diethyl ether complex, HGeCl₃·2(C₂H₅)₂O, which is often used as a more convenient and manageable source of this compound or dichlorogermylene (:GeCl₂) in synthesis. thieme-connect.deacs.org Complexes with 1,4-dioxane (B91453) are also well-known. gelest.comgelest.com

The formation of these etherates can alter the reactivity of this compound and direct the course of a reaction. For example, the use of diethyl ether as a solvent in the reaction with 3-chloropropene favors condensation over hydrogermylation. thieme-connect.de These complexes serve as valuable reagents in their own right, providing a stable source for the highly reactive dichlorogermylene intermediate, which can then participate in various insertion reactions. acs.org

This compound reacts with amines to form adducts known as aminates. The nature of these aminates depends significantly on the basicity of the amine. With weak bases like pyridine, this compound undergoes deprotonation to quantitatively form pyridinium trichlorogermanate(II), [PyH]⁺[GeCl₃]⁻. researchgate.netrsc.org The formation of this ionic salt highlights the inverse polarization of the Ge-H bond in this compound, denoted as Ge(δ⁻)-H(δ⁺), which contrasts with the Si(δ⁺)-H(δ⁻) bond in trichlorosilane that forms a 1:2 adduct with pyridine without deprotonation. researchgate.netrsc.org The trichlorogermanate(II) anion, [GeCl₃]⁻, has a pyramidal structure, isoelectronic with arsenic trichloride (B1173362) (AsCl₃). researchgate.netrsc.org

With stronger bases like triethylamine (NEt₃), a similar proton transfer occurs. researchgate.netresearchgate.net Spectroscopic (NMR, IR) and quantum chemical studies of the this compound-triethylamine adduct show that the structure with a proton transferred to the nitrogen atom, [Et₃NH]⁺[GeCl₃]⁻, corresponds to the global minimum on the potential energy surface and is the species formed in the liquid phase. researchgate.netresearchgate.net A much less stable local minimum, corresponding to a weak van der Waals interaction between the molecules, also exists theoretically but is not the observed product. researchgate.net

| Ligand/Base | Product Structure | Characterization Notes | Reference |

|---|---|---|---|

| Diethyl Ether | HGeCl₃·2(C₂H₅)₂O | Commonly used as a stable HGeCl₃ source. | thieme-connect.deacs.org |

| 1,4-Dioxane | GeCl₂·Dioxane (via HGeCl₃) | Source of dichlorogermylene. | gelest.comgelest.com |

| Pyridine | [C₅H₅NH]⁺[GeCl₃]⁻ | Ionic salt; pyramidal [GeCl₃]⁻ anion. | researchgate.netrsc.org |

| Triethylamine | [(C₂H₅)₃NH]⁺[GeCl₃]⁻ | Proton transfer complex confirmed by NMR/IR. | researchgate.netresearchgate.net |

Equilibrium with Dichlorogermylene (GeCl₂) as a Reactive Intermediate

This compound (HGeCl₃) exists in a chemical equilibrium with dichlorogermylene (GeCl₂), a highly reactive intermediate crucial for many of its synthetic applications. This equilibrium involves the dissociation of this compound into dichlorogermylene and hydrogen chloride (HCl). dokumen.pubwikipedia.org The process can be initiated by thermal means or through interaction with bases.

Thermally, this compound begins to decompose at temperatures as low as 70°C, yielding GeCl₂ and HCl. wikipedia.org This thermal decomposition is a key step in processes like the synthesis of germanium nanoparticles and in chemical vapor deposition (CVD) applications. capes.gov.braip.org For instance, during the atomic layer deposition of germanium-containing films, HGeCl₃ is proposed to eliminate HCl to form the divalent GeCl₂ intermediate, which then participates in film growth.

The equilibrium can also be influenced by the presence of bases. This compound, acting as a superacid, readily reacts with bases (B) to form contact ion pairs, such as [BH]⁺[GeCl₃]⁻. researchgate.net These ion pairs can serve as a source of dichlorogermylene through the potential transfer of a chloride anion (Cl⁻) to the protonated base, thereby releasing GeCl₂. researchgate.net This pathway highlights the dual nature of this compound's reactivity, where its acidic properties facilitate the generation of the germylene intermediate. The formation of GeCl₂ from HGeCl₃ is considered a direct confirmation of the ability of this compound to easily dissociate.

The generated dichlorogermylene is a carbene analog and is highly reactive. It readily inserts into various chemical bonds, a property that is harnessed in the synthesis of a wide array of organogermanium compounds. researchgate.net

Table 1: Conditions for Generation of Dichlorogermylene from this compound

| Condition | Reactants/Process | Products | Reference |

| Thermal Decomposition | HGeCl₃ (l) | GeCl₂ (s) + HCl (g) | wikipedia.org |

| Base Interaction | HGeCl₃ + Base (B) | [BH]⁺[GeCl₃]⁻ → GeCl₂ + [BH]⁺Cl⁻ | researchgate.net |

| Surface Decomposition | HGeCl₃ (g) on Si surface | Surface-adsorbed GeClₓ + SiH | aip.orgcambridge.orgaip.org |

Electrochemical Reactions and Radical Species Formation

The electrochemical behavior of this compound involves both oxidation and reduction pathways, leading to the formation of distinct reactive species, including radicals and anions. These processes are typically studied using techniques like cyclic voltammetry in non-aqueous solvents. researchgate.netmtxlabsglobal.combasinc.com

Electrooxidation Pathways to GeCl₃ Radicals

The electrooxidation of this compound and its derivatives has been investigated, particularly in acetonitrile (B52724) solutions on a platinum anode. researchgate.net In these systems, the electrically active species undergoing oxidation is the trichlorogermanate(II) anion (GeCl₃⁻), which is present due to the dissociation and interaction of HGeCl₃ with the solvent or supporting electrolyte.

The oxidation process involves a single-electron transfer, resulting in the formation of the neutral trichlorogermyl radical (•GeCl₃). researchgate.net

Reaction: GeCl₃⁻ → •GeCl₃ + e⁻

This generated •GeCl₃ radical is a transient species. Its subsequent reactions are complex and can lead to the formation of various germanium subchlorides and germanium tetrachloride (GeCl₄). researchgate.net The formation of this radical intermediate is a key step that initiates further chemical transformations.

Table 2: Electrochemical Oxidation of this compound Species

| Electrode/Solvent | Active Species | Process | Product | Reference |

| Platinum / Acetonitrile | GeCl₃⁻ | One-electron oxidation | •GeCl₃ | researchgate.net |

Electroreduction Mechanisms to GeCl₃⁻ Anions

The electroreduction involving this compound species leads to the formation of the trichlorogermanate(II) anion (GeCl₃⁻). Studies on the electroreduction of the closely related germanium tetrachloride (GeCl₄) on a platinum cathode in absolute acetonitrile show that the process corresponds to the transfer of two electrons, which forms a GeCl₃⁻ anion. researchgate.net

Reaction (from GeCl₄): GeCl₄ + 2e⁻ → GeCl₃⁻ + Cl⁻

This trichlorogermanate(II) anion is a key product of the reduction. However, under the specified conditions, it can undergo further fragmentation, resulting in the formation of dichlorogermylene (GeCl₂) and a chloride ion (Cl⁻). researchgate.net

Fragmentation: GeCl₃⁻ → GeCl₂ + Cl⁻

The GeCl₃⁻ anion itself is a pyramidal species, isoelectronic with arsenic trichloride (AsCl₃), and has been characterized in various salts. researchgate.net Its stability and reactivity are central to the electrochemical reduction pathways of germanium chlorides. The reduction potential becomes more positive (i.e., reduction is more accessible) as the halide changes from Cl to Br to I in [GeX₃]⁻ anions.

Mechanistic Investigations of Trichlorogermane Reactions

Decomposition Pathways and Kinetics

Trichlorogermane is known to be unstable and can decompose through several pathways, primarily thermolysis and hydrolysis. The conditions under which decomposition occurs dictate the mechanism and the resulting products.

The thermal decomposition of this compound is a fundamental process that yields dichlorogermylene (GeCl₂) and hydrogen chloride (HCl). gelest.com This reaction is a key method for generating the highly reactive germylene intermediate for subsequent reactions.

Mechanism: The primary thermolytic pathway is an α-elimination reaction. GeHCl₃(g) ⇌ GeCl₂(g) + HCl(g)

Studies indicate that this decomposition can occur at temperatures as low as 70°C. Theoretical calculations using density functional theory (DFT) have shown that the dissociation of this compound into dichlorogermylene and HCl has a relatively low activation barrier compared to other potential decomposition pathways. tuwien.ac.at The process is reversible, and the reverse reaction, the addition of HCl to GeCl₂, can be used to regenerate this compound.

In the synthesis of germanium nanocrystals, the thermal decomposition of this compound in high-boiling point organic solvents is utilized. osti.govacs.org At temperatures above 140°C, decomposition leads to the formation of amorphous germanium nanoparticles. osti.gov For the formation of crystalline germanium, higher temperatures, typically above 400°C, are required. osti.govacs.org

The kinetics of the thermolysis are dependent on temperature, pressure, and the presence of other reagents. Under open, dry conditions, this compound will partially dissociate, establishing an equilibrium with its decomposition products. gelest.com

This compound is highly sensitive to moisture and readily undergoes hydrolysis. gelest.com The reaction proceeds through the stepwise substitution of its chlorine atoms with hydroxyl groups.

Mechanism: The initial step of hydrolysis involves the reaction of this compound with water to form a dichlorohydroxygermane intermediate and hydrochloric acid. GeHCl₃ + H₂O → GeHCl₂(OH) + HCl

The formation of hydrochloric acid during hydrolysis results in a detectable change in the pH of the reaction medium. In the context of organogermanium synthesis, the hydrolysis of this compound adducts, such as 3-(trichlorogermyl)propanoic acid, proceeds similarly, with the three chloro groups being replaced by hydroxyl groups to form a stable trihydroxygermyl compound. nih.govnih.gov This suggests that intermediates like Ge(OH)Cl₂ are formed during the hydrolysis process.

Reaction Mechanisms in Organic Transformations

This compound serves as a versatile reagent in organic synthesis, primarily through the in situ generation of dichlorogermylene or by direct participation in addition and substitution reactions.

A significant aspect of this compound's reactivity stems from its ability to serve as a precursor to dichlorogermylene (GeCl₂), which can subsequently insert into various covalent bonds. researchgate.net This reactivity is analogous to that of carbenes.

Mechanism: The insertion of dichlorogermylene into a carbon-halogen bond is a key example. In the reaction with carbon tetrachloride (CCl₄), theoretical studies suggest that the insertion into the C-Cl bond occurs in a single, synchronous step without the prior rupture of the bond in the transition state. researchgate.net

GeCl₂ + CCl₄ → CCl₃(GeCl₃)

A practical application of this mechanism is the synthesis of phenylthis compound (B87307) from elemental germanium, tetrachlorogermane, and chlorobenzene. In this process, dichlorogermylene is first formed from the reaction of germanium with tetrachlorogermane and then inserts into the C-Cl bond of chlorobenzene. acs.org

Ge + GeCl₄ → 2GeCl₂ GeCl₂ + C₆H₅Cl → C₆H₅GeCl₃

Dichlorogermylene generated from this compound can also participate in reactions with unsaturated compounds. For instance, its interaction with isobutylene (B52900) has been shown to proceed via a free-radical mechanism, where the structure of the resulting telomer provides evidence for the involvement of dichlorogermylene. researchgate.net

The strained ring of cyclopropane (B1198618) and its derivatives can be opened by reaction with strong electrophiles. This compound can add across the cyclopropane ring, a reaction that highlights the similarity in reactivity between cyclopropanes and alkenes. researchgate.netdalalinstitute.com

Mechanism: The addition of this compound to cyclopropane derivatives is believed to proceed via an electrophilic attack, leading to the cleavage of a carbon-carbon bond and the formation of an open-chain product. dalalinstitute.com Three primary mechanisms have been proposed for the electrophilic addition to cyclopropanes:

Corner Protonation: The electrophile (H⁺ from the polarized H-Ge bond) attacks a corner carbon atom, forming a corner-protonated cyclopropane intermediate. This is followed by an attack from the nucleophilic [GeCl₃]⁻ moiety.

Edge Protonation: The electrophile attacks the center of a C-C bond, forming an edge-protonated intermediate.

Sₑ2-type Attack: A direct Sₑ2-type attack of the electrophile on a carbon atom leads to a classical carbocation, which then reacts with the nucleophile.

While the exact mechanism for the addition of this compound is not definitively established for all substrates, these pathways provide a framework for understanding the reaction. The regioselectivity of the addition to substituted cyclopropanes generally follows Markovnikov's rule, where the germanium moiety adds to the less substituted carbon. dalalinstitute.com

When this compound is complexed with ethers, such as diethyl ether or dioxane, its reactivity is modified. These etherates can act as sources of dichlorogermylene or participate directly in nucleophilic reactions. researchgate.net

Mechanism: this compound etherates, often formulated as HGeCl₃·2R₂O, can dissociate to provide dichlorogermylene, which is the reactive species in many transformations. researchgate.net

HGeCl₃·2R₂O ⇌ GeCl₂ + HCl + 2R₂O

However, in reactions with certain substrates like vinylsilanes, a direct nucleophilic mechanism involving the this compound etherate has been proposed. researchgate.netresearchgate.netmolaid.com In this pathway, the trichlorogermanate anion, [GeCl₃]⁻, is considered the key nucleophilic species. Quantum-chemical studies have shown that this compound can interact with bases to form contact ion pairs, such as HB⁺·[GeCl₃]⁻, supporting the existence of the trichlorogermanate anion. researchgate.net This anion can then attack an electron-deficient center. For example, in the hydrogermylation of vinylsilanes, the reaction is sensitive to the electronic nature of the silyl (B83357) substituents, which is consistent with a nucleophilic attack by the [GeCl₃]⁻ species on the double bond. researchgate.net The reaction with pyridine (B92270), a strong base, results in the deprotonation of HGeCl₃ to form the pyridinium (B92312) trichlorogermanate(II) salt, [Py-H]⁺[GeCl₃]⁻, further demonstrating the accessibility of the [GeCl₃]⁻ anion from this compound. rsc.org

Surface Chemistry and Adsorption Mechanisms

The surface chemistry of this compound (HGeCl₃) is of significant interest for the controlled deposition of germanium and silicon-germanium (Si₁₋ₓGeₓ) heterostructures, which are fundamental to modern semiconductor devices. researchgate.netcambridge.org Mechanistic investigations into its reactions on substrate surfaces, particularly silicon, reveal complex adsorption and decomposition pathways.

Dissociative Adsorption on Silicon Surfaces

Studies utilizing techniques such as Fourier transform infrared (FTIR) spectroscopy and temperature programmed desorption (TPD) have provided detailed insights into the interaction of this compound with silicon surfaces. aip.orgresearcher.life When this compound is introduced to a silicon surface, it undergoes dissociative adsorption, a process where the molecule breaks apart as it binds to the surface.

Research conducted on high-surface-area porous silicon at a temperature of 200 K shows that this compound dissociatively adsorbs to form silicon hydride (SiH) and silicon chloride (SiClₓ) surface species. researchgate.netcambridge.org This is in contrast to the analogous silicon precursor, trichlorosilane (B8805176) (SiHCl₃), which adsorbs under similar conditions to form not only SiH and SiClₓ but also partially decomposed species like ClSiH and Cl₂SiH. cambridge.orgaip.org The absence of partially decomposed germanium species indicates a more complete initial breakdown of the this compound molecule upon adsorption. cambridge.org

Annealing experiments, where the temperature of the surface is gradually increased, reveal the thermal stability of the adsorbed species. For both this compound and trichlorosilane, the initially formed SiClₓ species, where x is 2 or 3, are converted to more stable silicon monochloride (SiCl) species in the temperature range of 200–600 K. researchgate.netcambridge.orgaip.org

Temperature programmed desorption (TPD) studies on the Si(100)-2x1 surface after saturation exposure to this compound identify the final desorption products as the surface is heated. The primary species desorbed from the surface are hydrogen (H₂), hydrogen chloride (HCl), silicon dichloride (SiCl₂), and elemental germanium (Ge). aip.orgresearcher.life

| Desorption Species | Peak Desorption Temperature (K) |

|---|---|

| H₂ | 810 |

| HCl | 850 |

| SiCl₂ | 950 |

| Ge | 1200 |

This data is based on temperature programmed desorption (TPD) experiments. aip.org

Hydrogen Transfer Mechanisms on Substrate Surfaces

A key aspect of this compound's surface chemistry is the efficient transfer of its hydrogen atom to the silicon substrate. FTIR spectroscopy studies show a notable absence of any detectable infrared absorption features in the Ge-H stretching region (typically 1970–1995 cm⁻¹) after this compound adsorption on silicon at 200 K. researchgate.netcambridge.orgresearchgate.net This observation strongly suggests a complete transfer of hydrogen from the germanium atom of the precursor to the silicon atoms on the surface upon adsorption. researchgate.netcambridge.org

The reaction can be summarized as: HGeCl₃(g) + Si(s) → Si-H(ads) + Si-GeCl₃(ads)

This is a critical mechanistic step, distinguishing it from trichlorosilane, where the Si-H bond of the precursor can remain partially intact upon initial adsorption, leading to ClₓSiH surface species. researchgate.netcambridge.org In the case of this compound, the hydrogen atom preferentially bonds to the silicon surface, forming stable SiH species. These surface-bound hydrogen atoms remain until much higher temperatures. cambridge.orgaip.org Thermal annealing studies show that the SiH species are lost from the surface as H₂ gas desorbs at temperatures between 680 K and 780 K. researchgate.netaip.org This hydrogen desorption step is often a rate-limiting factor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes, as it frees up active sites on the surface for further precursor adsorption. researchgate.net The efficient and clean transfer of hydrogen from this compound to the silicon surface is a favorable characteristic for its use as a precursor in the controlled growth of germanium-containing thin films. cambridge.org

| Precursor | Observed Surface Species | Evidence of Incomplete Decomposition |

|---|---|---|

| This compound (HGeCl₃) | SiH, SiClₓ | No (Complete H transfer) researchgate.netcambridge.org |

| Trichlorosilane (SiHCl₃) | SiH, SiClₓ, ClSiH, Cl₂SiH | Yes researchgate.netcambridge.org |

Spectroscopic and Structural Elucidation of Trichlorogermane and Its Derivatives

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing its characteristic bond vibrations. For trichlorogermane, a molecule with C₃ᵥ symmetry, these techniques allow for the unambiguous identification of the Ge-H and Ge-Cl bonds through their distinct stretching and bending modes.

The fundamental vibrational frequencies of this compound have been meticulously assigned through analysis of its IR and Raman spectra. These assignments are crucial for confirming the molecular structure and understanding the nature of its chemical bonds. The primary vibrational modes include the germanium-hydrogen stretch, the symmetric and asymmetric stretches of the germanium-chlorine bonds, and various bending or deformation modes.

The observed frequencies for the fundamental vibrational modes of this compound are summarized in the table below.

| Symmetry Species | Mode Number | Approximate Type of Mode | Frequency (cm⁻¹) |

| a₁ | ν₁ | GeH stretch | 2119 |

| a₁ | ν₂ | GeCl₃ symmetric stretch | 423 |

| a₁ | ν₃ | GeCl₃ symmetric deformation | 179 |

| e | ν₄ | GeCl₃ asymmetric stretch | 451 |

| e | ν₅ | HGeCl bend | 570 |

| e | ν₆ | GeCl₃ asymmetric deformation | 158 |

Table 1: Fundamental vibrational frequencies of this compound. Data sourced from the National Standard Reference Data System. oregonstate.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of molecules by probing the magnetic environments of atomic nuclei. libretexts.org For this compound (HGeCl₃), ¹H NMR spectroscopy is particularly informative for confirming the presence and electronic environment of the unique hydrogen atom.

This compound exhibits significant Lewis acidity and can act as a "superacid." This property is clearly demonstrated in its reactions with Lewis bases, such as pyridine (B92270). When this compound reacts with pyridine, a complete proton transfer occurs, leading to the formation of an ionic salt, pyridinium (B92312) trichlorogermanate(II) ([C₅H₅NH]⁺[GeCl₃]⁻).

This reaction can be monitored by ¹H NMR spectroscopy and is characterized by a significant change in the proton chemical shift. The original signal corresponding to the Ge-H proton disappears, and a new signal emerges that is characteristic of a proton attached to a positively charged nitrogen atom in a pyridinium cation. These protons are highly deshielded and typically resonate far downfield, often in the 12-15 ppm range, which is a clear indication that a proton-transfer complex has been formed. This phenomenon confirms the inverse polarization of the Ge-H bond as (+)Ge-H(-), a contrast to the analogous bond in trichlorosilane (B8805176) (HSiCl₃), which forms adducts with pyridine without undergoing deprotonation.

Microwave Spectroscopy for Molecular Geometry and Rotational Constants

Microwave spectroscopy provides exceptionally precise data on the rotational energy levels of gas-phase molecules. By analyzing the frequencies of rotational transitions, highly accurate rotational constants can be determined. These constants are inversely related to the molecule's moments of inertia and are therefore fundamental to calculating its precise molecular geometry.

Pure rotational transitions for various isotopic modifications of this compound have been measured. The determination of rotational constants for several species, incorporating different isotopes of germanium (⁷⁰Ge, ⁷²Ge, ⁷⁴Ge) and chlorine (³⁵Cl, ³⁷Cl), allows for a robust and unambiguous structural determination.

The ground state rotational constants (B₀) for six isotopic species of this compound are presented below.

| Isotopic Species | Rotational Constant (B₀) in MHz |

| H⁷⁰Ge³⁵Cl₃ | 2172.75 |

| H⁷²Ge³⁵Cl₃ | 2169.26 |

| H⁷⁴Ge³⁵Cl₃ | 2165.84 |

| H⁷⁰Ge³⁷Cl₃ | 2063.74 |

| H⁷²Ge³⁷Cl₃ | 2060.43 |

| H⁷⁴Ge³⁷Cl₃ | 2057.20 |

Table 2: Rotational constants for various isotopic species of this compound.

The extensive set of rotational constants derived from the microwave spectra of this compound's isotopologues enables the precise calculation of its key structural parameters. The bond lengths of the Ge-H and Ge-Cl bonds, as well as the Cl-Ge-Cl bond angle, have been determined with high accuracy from this data.

These experimentally determined geometric parameters provide a definitive picture of the molecule's structure in the ground state.

| Parameter | Value |

| Ge-H Bond Length (dGeH) | 1.55 ± 0.04 Å |

| Ge-Cl Bond Length (dGeCl) | 2.1139 ± 0.0010 Å |

| Cl-Ge-Cl Bond Angle (∠ClGeCl) | 108°17′ ± 12′ |

Table 3: Molecular structure parameters of this compound determined from microwave spectroscopy.

X-ray Diffraction Studies of this compound Adducts and Ions

While this compound itself is a gas at room temperature, its derivatives and reaction products can often be isolated as crystalline solids. X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal lattice.

As mentioned previously, the reaction between this compound and the weak base pyridine results in the formation of the salt, pyridinium trichlorogermanate(II) ([Py-H]⁺[GeCl₃]⁻). Structural studies of this product show that the proton transfer leads to the creation of the trichlorogermanate(II) anion. This anion (GeCl₃⁻) is structurally significant; it possesses a pyramidal geometry. The GeCl₃⁻ anion is isoelectronic with arsenic trichloride (B1173362) (AsCl₃), and like AsCl₃, it features a central atom with a lone pair of electrons, leading to its non-planar structure. The formation and structure of this anion are direct consequences of the chemical properties of this compound and provide key insights into its reactivity.

Other Advanced Spectroscopic Techniques for Characterization

Beyond the core methods already discussed, other advanced spectroscopic techniques can provide further details about the electronic structure of this compound. One such technique is X-ray Photoelectron Spectroscopy (XPS).

XPS is a surface-sensitive quantitative technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. By irradiating a sample with X-rays, core-level electrons are ejected, and the kinetic energy of these electrons is measured. The binding energy of the ejected electron is characteristic of the atom from which it originated and its chemical environment. An XPS spectrum of this compound would show distinct peaks for Ge, Cl, and H, and the precise binding energies of the Ge and Cl core levels would provide information about their oxidation states and the covalent nature of the Ge-Cl bonds.

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. kratos.comcarleton.eduresearchgate.net The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. carleton.edunasa.gov

In the context of this compound derivatives, XPS is particularly valuable for analyzing the surface of materials such as germanium nanocrystals (Ge-NCs) embedded in an oxide matrix, which can be synthesized from precursors like phenyl this compound. acs.orgnih.gov The analysis of the Ge 2p and Ge 3d core level spectra provides detailed information about the oxidation states of germanium at the surface. thermofisher.comkfupm.edu.sa

High-resolution XPS spectra can distinguish between elemental germanium (Ge⁰) and its various oxidation states, such as germanium monoxide (GeO) and germanium dioxide (GeO₂). thermofisher.comescholarship.org This is critical for confirming the composition of materials derived from this compound, for instance, in verifying the formation of Ge nanocrystals within a GeO₂ matrix after thermal processing of a (C₆H₅GeO₁.₅)n polymer derived from phenyl this compound. acs.orgnih.gov The binding energy of the photoemitted electrons is characteristic of the element and its chemical environment; an increase in the oxidation state generally leads to an increase in the binding energy. carleton.edu For example, the Ge 3d peak for elemental germanium is found at approximately 29.3 eV, while for GeO₂ it shifts to around 32.5 eV. thermofisher.com

The table below summarizes the typical binding energies for different chemical states of germanium, which are used to interpret XPS data from this compound-derived materials.

| Chemical State | Ge 3d Binding Energy (eV) | Ge 2p₃/₂ Binding Energy (eV) |

|---|---|---|

| Elemental Ge (Ge⁰) | 29.3 | 1217.3 |

| Germanium Monoxide (GeO) | 30.9 | 1218.0 |

| Germanium Dioxide (GeO₂) | 32.5 | 1220.2 |

Data compiled from various sources. thermofisher.com

Transmission Electron Microscopy (TEM) and Electron Diffraction (SAED) for Nanocrystals

Transmission Electron Microscopy (TEM) is a powerful microscopy technique for the high-resolution imaging of materials at the nanoscale. nih.gov It is used to obtain detailed morphological information, such as the size, shape, and distribution of nanocrystals derived from this compound precursors. acs.orgnih.gov In a TEM, a beam of electrons is transmitted through a specimen to form an image, which is then magnified and focused onto an imaging device. nih.gov For materials synthesized from phenyl this compound, TEM analysis has been instrumental in visualizing the resultant oxide-embedded germanium nanocrystals (Ge-NC/GeO₂) and confirming their dimensions. acs.org

Coupled with TEM, Selected Area Electron Diffraction (SAED) provides crucial crystallographic information about the nanomaterials. wikipedia.org SAED is a technique where a specific area of the sample is selected using an aperture, and a diffraction pattern is generated from that area. wikipedia.org This pattern is a representation of the reciprocal lattice of the crystal.

For single-crystal materials , the SAED pattern consists of a regular array of sharp spots. wikipedia.orgyoutube.com

For polycrystalline materials , where crystals are randomly oriented, the pattern consists of a series of concentric rings. youtube.com

For amorphous materials , the pattern shows broad, diffuse halos. youtube.com

In the study of germanium nanocrystals produced from the thermal processing of phenyl this compound-derived polymers, SAED is used to confirm the crystalline nature of the Ge nanoparticles. acs.orgnih.gov The diffraction patterns obtained from these nanocrystals show distinct rings that can be indexed to the diamond cubic crystal structure of germanium. acs.orgresearchgate.net By measuring the radii of the diffraction rings, the interplanar spacing (d-spacing) can be calculated, which serves as a fingerprint for the crystalline material. youtube.com

The following table presents typical SAED data for germanium nanocrystals, showing the correlation between the observed diffraction rings and the specific crystallographic planes of cubic germanium.

| Miller Indices (hkl) | Interplanar Spacing (d-spacing) (Å) | Diffraction Ring Type |

|---|---|---|

| (111) | 3.27 | Polycrystalline Ring |

| (220) | 2.00 | Polycrystalline Ring |

| (311) | 1.71 | Polycrystalline Ring |

| (400) | 1.41 | Polycrystalline Ring |

| (331) | 1.29 | Polycrystalline Ring |

Data is characteristic for the diamond cubic structure of Germanium. researchgate.net

Through the combined use of TEM and SAED, researchers can confirm the successful synthesis of crystalline germanium nanostructures from this compound-based precursors, while also determining their size, morphology, and crystal phase. acs.orgnih.gov

Computational Chemistry and Theoretical Modeling of Trichlorogermane Systems

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a principal method for studying trichlorogermane due to its favorable balance of computational cost and accuracy. These studies have been crucial in elucidating the molecule's fundamental structural and electronic characteristics.

DFT calculations are widely used to predict the equilibrium geometry of this compound. The molecule is consistently predicted to have a trigonal pyramidal structure, which is in agreement with experimental data. Different combinations of functionals and basis sets, such as B3LYP/def2-TZVP, have been employed to calculate its key bond parameters. These theoretical findings are generally in good agreement with available experimental results, often within 0.04 Å for bond lengths and 1.0° for bond angles. researchgate.netacs.org

| Parameter | Predicted Value | Methodology Example |

|---|---|---|

| Ge-H Bond Length | ~1.52 Å | B3LYP/def2-TZVP |

| Ge-Cl Bond Length | ~2.10 Å | B3LYP/def2-TZVP |

| Molecular Geometry | Trigonal Pyramidal | B3LYP/def2-TZVP |

DFT is also instrumental in mapping the energy landscapes of reactions involving this compound. A significant reaction pathway is its decomposition into dichlorogermylene (GeCl₂) and hydrogen chloride (HCl). wikipedia.org

GeHCl₃ ⇌ GeCl₂ + HCl

Theoretical calculations can determine the energy profiles for such pathways, including the activation energies for decomposition, which can then be compared with experimental kinetic data derived from methods like Arrhenius plots. These computational studies help validate proposed reaction mechanisms and understand the conditions under which this compound acts as a source for the highly reactive dichlorogermylene.

Quantum-Chemical Investigations of Proton-Donor Properties

Quantum-chemical studies have explored the notable proton-donor capabilities of this compound, which underpin its classification as a superacid. researchgate.net Unlike trichloromethane (HCCl₃), where the hydrogen atom carries a positive Mulliken charge, calculations for this compound indicate a negative charge on the hydrogen atom. researchgate.net Despite this, this compound readily engages with bases (B) to form contact ion pairs, formulated as HB⁺·GeCl₃⁻. researchgate.netresearchgate.net This is attributed to the protonization of the Ge-H bond. researchgate.net This behavior contrasts with trichlorosilane (B8805176) (HSiCl₃), which also has a negative charge on the hydrogen but reacts with strong bases through reorganization to form similar ion pairs. researchgate.net In these ion pairs, the [GeCl₃]⁻ anion orients its negatively charged chlorine atoms toward the cationic HB⁺ moiety. researchgate.net The ability of HGeCl₃ to deprotonate even weak bases like pyridine (B92270) further supports its strong acidic character. researchgate.net

Theoretical Analysis of Germylene Insertion Mechanisms

This compound is a key precursor to dichlorogermylene (GeCl₂), a carbene analogue whose reactivity is a subject of extensive theoretical analysis. wikipedia.org DFT has been used to study the potential energy surfaces for the insertion of germylenes, including GeCl₂, into various chemical bonds, such as the C-H bonds of methane (B114726) and C-Cl bonds. researchgate.netacs.org

Ab Initio Predictions of Excited State Properties

The prediction of excited state properties of molecules like this compound can be approached using high-level ab initio methods. These calculations are essential for understanding the molecule's photochemical behavior and interpreting its electronic spectra. While specific ab initio studies focused solely on the excited states of this compound are not extensively detailed in readily available literature, the pyrolysis of this compound is used to generate germanium dichloride, whose electronic spectrum has been studied theoretically. dntb.gov.ua General computational techniques, such as those based on Quantum Monte Carlo (QMC), are being developed to handle excited-state calculations for various molecular systems, offering pathways for future investigations into this compound's excited state dynamics. utwente.nl

Potential Energy Surface (PES) Mapping for Complex Formation

Mapping the potential energy surface (PES) is crucial for understanding how this compound interacts with other molecules to form complexes. Theoretical studies have scanned the PES for the formation of adducts between HGeCl₃ and Lewis bases.

For example, the investigation of the complex between this compound and triethylamine (B128534) (NEt₃) revealed a PES with two distinct minima. researchgate.netresearchgate.net

Local Minimum: Corresponds to a very weak van der Waals interaction between the nitrogen and germanium atoms (N···Ge). researchgate.netresearchgate.net

Global Minimum: Lies 25.8 kcal/mol lower in energy and represents a structure with proton transfer from germanium to nitrogen, forming an ion pair: [Et₃NH]⁺[GeCl₃]⁻. researchgate.netresearchgate.net

Similarly, PES scans for donor-acceptor complexes of related germanium tetrahalides with nitrogen-containing donors have shown that such complexes can be metastable species with significant barriers to dissociation. researchgate.netresearchgate.net These studies highlight that the stability of such adducts is heavily influenced by the reorganization energy of the acceptor molecule. researchgate.net

Thermodynamic Analyses of Reaction Equilibria

Computational chemistry and theoretical modeling provide crucial insights into the thermodynamic stability and reaction equilibria of this compound (HGeCl₃). These analyses, focusing on state functions like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), allow for the prediction of reaction spontaneity and the composition of equilibrium mixtures under various conditions. Key reaction equilibria involving this compound that have been subjected to thermodynamic scrutiny include its formation from germanium tetrachloride, its thermal decomposition, and its acid-base reactions.

Formation Equilibrium of this compound

The primary industrial synthesis of this compound involves the gas-phase hydrogenation of germanium tetrachloride (GeCl₄). The reaction is a reversible equilibrium:

GeCl₄(g) + H₂(g) ⇌ HGeCl₃(g) + HCl(g)

Thermodynamic modeling of this system is essential for optimizing the yield of this compound. Computational analyses based on Gibbs free energy minimization have been performed to determine the equilibrium composition of the reaction mixture as a function of temperature. preprints.org These models predict that the formation of this compound and hydrogen chloride is a favored process under specific temperature ranges. preprints.org

Detailed studies have shown that the equilibrium yield of this compound is highly dependent on the temperature. For a system with a H₂/GeCl₄ molar ratio of 15, thermodynamic calculations show that the formation of HGeCl₃ begins at approximately 300 K and its concentration in the equilibrium mixture peaks at around 1250 K. preprints.org Beyond this temperature, the yield of HGeCl₃ decreases as further reduction to elemental germanium (Ge) becomes the dominant reaction. preprints.org These computational findings are critical for process engineers to select optimal reaction temperatures that maximize this compound production while minimizing energy consumption and subsequent reduction to less desirable products.

Decomposition and Disproportionation Equilibria

This compound is known for its limited thermal stability, readily participating in decomposition and disproportionation equilibria. A significant equilibrium is its decomposition into dichlorogermylene (GeCl₂) and hydrogen chloride (HCl). wikipedia.org

HGeCl₃(g) ⇌ GeCl₂(s) + HCl(g)

This reaction is known to proceed at temperatures as low as 70 °C, indicating that the process is thermodynamically accessible under relatively mild conditions. wikipedia.org The equilibrium between this compound and dichlorogermylene is particularly important as GeCl₂ is a highly reactive species used as a precursor for various organogermanium compounds. youtube.com The position of this equilibrium can be influenced by temperature and pressure, allowing for its manipulation to generate GeCl₂ in situ for synthetic applications.

The thermodynamic data for this equilibrium highlights the dual nature of this compound, acting as both a stable reagent at lower temperatures and a precursor to a reactive germylene at elevated temperatures.

Table 1: Thermal Decomposition Equilibrium of this compound

| Reactant | Products | Equilibrium Condition |

|---|

This interactive table summarizes the key aspects of the thermal decomposition of this compound.

Acid-Base Reaction Equilibria

Computational studies have also elucidated the thermodynamics of acid-base reactions involving this compound. Due to its strong Lewis acidity, HGeCl₃ readily interacts with bases. The reaction with triethylamine (NEt₃) has been investigated using quantum chemistry methods to determine the nature of the resulting complex. researchgate.net

The potential energy surface of the HGeCl₃·NEt₃ system reveals two minima. One corresponds to a complex with a weak van der Waals interaction between the germanium and nitrogen atoms. The other, and more stable, structure involves a proton transfer from the germanium to the nitrogen atom, forming a contact ion pair, triethylammonium (B8662869) trichlorogermanate ([Et₃NH]⁺[GeCl₃]⁻). researchgate.net

Computational results indicate that the ion-pair structure is the global minimum on the potential energy surface, lying significantly lower in energy than the van der Waals complex. researchgate.net

Table 2: Calculated Energy Difference in the this compound-Triethylamine System

| Species | Relative Energy (kcal/mol) | Thermodynamic Favorability |

|---|---|---|

| [Et₃NH]⁺[GeCl₃]⁻ (Ion Pair) | 0 (Global Minimum) | Highly Favored |

Data sourced from a quantum chemical study. researchgate.net This interactive table shows the calculated relative energies of the possible structures formed between this compound and triethylamine.

This large energy difference (25.8 kcal/mol) strongly suggests that the equilibrium for the reaction lies overwhelmingly in favor of the formation of the triethylammonium salt. This finding is consistent with the observed superacidic character of this compound, which readily protonates suitable bases. researchgate.netresearchgate.net The thermodynamic analysis confirms that the reaction is not just an adduct formation but a complete proton transfer, driven by a large negative Gibbs free energy change.

Applications of Trichlorogermane in Advanced Synthesis and Materials Science

Precursor Role in Organogermanium Compound Synthesis

Trichlorogermane is a key starting material for a wide array of organogermanium compounds, which are molecules containing one or more germanium-carbon bonds. Its ability to readily react with unsaturated organic molecules and its transformation into other reactive germanium species make it an invaluable tool for synthetic chemists.

Synthesis of Germanium Sesquioxides (e.g., Ge-132)

One of the most notable applications of this compound is in the synthesis of biologically active germanium sesquioxides. The most studied of these is bis(2-carboxyethyl)germanium sesquioxide, commonly known as Ge-132. The synthesis involves the hydrogermylation of an α,β-unsaturated acid, such as acrylic acid, with this compound. In this reaction, the trichlorogermyl group (-GeCl₃) adds to the terminal carbon of the acrylic acid's vinyl group, forming 3-(trichlorogermyl)propanoic acid. nih.govamericanelements.com Subsequent hydrolysis of this intermediate leads to the formation of Ge-132. nih.govamericanelements.com This process has been refined over the years, moving from complex methods starting with elemental germanium to more convenient syntheses using germanium dioxide, hydrochloric acid, and hypophosphorous acid to generate the necessary this compound in situ. nih.govamericanelements.com

The general synthetic scheme is as follows:

Hydrogermylation: HGeCl₃ + CH₂=CHCOOH → Cl₃GeCH₂CH₂COOH

Hydrolysis: 2 Cl₃GeCH₂CH₂COOH + 3 H₂O → (O₁.₅GeCH₂CH₂COOH)₂ + 6 HCl

Synthesis of Germanosteroids and Germanium-Containing Complexes

This compound's reactivity extends to the synthesis of more complex organic structures, including germanosteroids. These are steroid molecules that have been modified to include a germanium atom. Several germanosteroids have been synthesized by the addition of this compound across a conjugated Δ16-double bond in steroid precursors. mdpi.com For instance, 16α-trichlorogermyl-3β-acetoxy-pregnan-20-ones have been created through this method, demonstrating the utility of this compound in introducing germanium into complex biological molecules. mdpi.com

Beyond steroids, this compound can form complexes with various ligands, which can alter its reactivity and lead to different synthetic pathways. It is known to form stable complexes with ethers, and these complexes can be used in subsequent reactions.

Routes to Alkyltrichlorogermanes

Alkyltrichlorogermanes are important intermediates in organogermanium chemistry. This compound provides a direct route to these compounds through hydrogermylation reactions with olefins (alkenes). The addition of the H-Ge bond across the carbon-carbon double bond of an alkene results in the formation of an alkyl-GeCl₃ bond. For example, this compound reacts with 1-octene (B94956) and cyclohexene (B86901). This reaction can proceed without the need for a catalyst, highlighting the inherent reactivity of this compound. The general reaction is:

HGeCl₃ + R-CH=CH₂ → R-CH₂CH₂-GeCl₃

Catalytic Applications

The unique electronic properties of this compound also allow it to function as a catalyst in certain organic reactions.

Superacid Catalysis in Organic Reactions

This compound is classified as a superacid, an acid with an acidity greater than that of 100% sulfuric acid. researchgate.net This superacidic nature allows it to protonate even very weak bases, including aromatic hydrocarbons. researchgate.net For example, this compound reacts with anthracene, leading to the formation of 9-trichlorogermyl-9,10-dihydroanthracene. researchgate.net The reaction with anisole (B1667542) in excess HGeCl₃ at room temperature yields 1-methoxy-r-1,cis-3,trans-5-tris(trichlorogermyl)cyclohexane. wikidata.org This reactivity demonstrates its ability to act as a catalyst in Friedel-Crafts type reactions and other electrophilic transformations. researchgate.net The high acidity is attributed to the ability of the germanium center to stabilize a negative charge, facilitating the release of a proton.

Materials Deposition and Growth

In the realm of materials science, this compound serves as a valuable precursor for the deposition of germanium-containing thin films and nanomaterials, which are crucial for semiconductor and optical applications.

This compound is utilized in chemical vapor deposition (CVD) processes to produce germanium films. researchgate.netcambridge.org In CVD, volatile precursor compounds are introduced into a reaction chamber where they decompose on a heated substrate to form a solid film. The use of this compound allows for the deposition of germanium on silicon surfaces, which is important for the fabrication of Si₁₋ₓGeₓ heterostructures. researchgate.netcambridge.org These heterostructures are a key component in modern high-speed microelectronics.

Furthermore, this compound has been employed in atomic layer deposition (ALD). ALD is a technique that allows for the growth of highly uniform and conformal thin films with atomic-level control. Researchers have used this compound along with bis(trimethylsilyl)telluride as precursors to deposit germanium telluride (GeTe) films at low temperatures. wikipedia.org GeTe is a phase-change material with applications in data storage. The ability to deposit such materials conformally on complex, three-dimensional structures is critical for the development of next-generation electronic devices. wikipedia.org Phenyl this compound has also been used to create germanium nanocrystals embedded in a germanium dioxide matrix through thermal processing. acs.org

Interactive Data Tables

Table 1: Synthesis of Organogermanium Compounds from this compound

| Target Compound Class | Substrate | Key Reaction Type | Product Example |

| Germanium Sesquioxides | Acrylic Acid | Hydrogermylation, Hydrolysis | Ge-132 |

| Germanosteroids | Pregnenolone derivative | Addition to C=C | 16α-trichlorogermyl-3β-acetoxy-pregnan-20-one |

| Alkyltrichlorogermanes | 1-Octene | Hydrogermylation | Octylthis compound |

| Aryltrichlorogermanes | Chlorobenzene | Dichlorogermylene Insertion | Phenylthis compound (B87307) |

Table 2: Applications of this compound in Materials Deposition

| Deposition Technique | Material Deposited | Co-precursor(s) | Application |

| Chemical Vapor Deposition (CVD) | Germanium (Ge) | - | Semiconductor films, SiGe heterostructures |

| Atomic Layer Deposition (ALD) | Germanium Telluride (GeTe) | bis(trimethylsilyl)telluride | Phase-change memory |

| Thermal Processing | Germanium Nanocrystals (Ge-NC) | Phenyl this compound (as polymer) | Photonics |

Germanium Deposition on Silicon Surfaces

This compound is a key compound for the deposition of germanium thin films on silicon substrates, a fundamental process in semiconductor manufacturing. It is utilized in chemical vapor deposition (CVD) processes to create these films, which are essential for electronic and optical components. The utility of GeHCl₃ for this purpose has been investigated through detailed surface chemistry studies. cambridge.orgaip.org

Research using Fourier transform infrared (FTIR) spectroscopy shows that this compound dissociatively adsorbs onto silicon surfaces at temperatures as low as 200 K. cambridge.orgaip.orgresearchgate.net This process involves the breaking of the Ge-H and Ge-Cl bonds, leading to the formation of SiH and SiClₓ species on the surface. aip.org Notably, upon adsorption, there is a complete transfer of hydrogen from the germanium atom to the silicon surface atoms. cambridge.orgaip.orgresearchgate.net This is a key difference from the adsorption of its silicon analogue, trichlorosilane (B8805176) (SiHCl₃), which shows incomplete decomposition under similar conditions. cambridge.orgaip.org

Temperature-programmed desorption (TPD) studies following GeHCl₃ adsorption on Si(100) surfaces reveal the desorption of H₂, HCl, SiCl₂, and elemental germanium at specific temperatures, providing insight into the reaction pathways during CVD. aip.org The initial reactive sticking coefficient of GeHCl₃ on Si(100) at 500 K is approximately 1, indicating high reactivity with the surface. aip.org This high reactivity and the clean decomposition pathways make this compound an effective precursor for the controlled deposition of germanium layers. cambridge.orgaip.org

Growth of Silicon-Germanium Heterostructures

The creation of silicon-germanium (SiGe) heterostructures is critical for manufacturing high-performance electronic devices such as heterojunction bipolar transistors (HBTs). google.com These structures, which consist of epitaxially grown layers of SiGe on a silicon substrate, can offer enhanced electron mobility and improved device speed compared to pure silicon. google.comgelest.com this compound is identified as a valuable precursor for the growth of these Si₁₋ₓGeₓ heterostructures. cambridge.orgresearchgate.net

In CVD processes for SiGe films, this compound can be used as the germanium source gas in combination with a silicon source gas. google.comresearchgate.net The ability to control the composition of the SiGe alloy is crucial, and the choice of precursors plays a significant role. google.com Using halogenated germanes like this compound can be advantageous in low-temperature selective epitaxy processes. google.comgoogle.com For instance, a process for selectively depositing a doped SiGe material can be performed at temperatures of 450°C or less using a gas mixture that includes a germanium source like this compound. google.com

The decomposition chemistry of GeHCl₃ on silicon surfaces is fundamental to its role in SiGe epitaxy. cambridge.orgaip.org Understanding the adsorption and reaction kinetics allows for precise control over the incorporation of germanium into the growing film, which is essential for engineering the electronic properties of the heterostructure. google.com

Precursor for Germanium Nanocrystal Synthesis

This compound and its derivatives are pivotal in the synthesis of germanium nanocrystals (Ge-NCs), materials of great interest for their quantum confinement effects and potential applications in optoelectronics. researchgate.netnanochemres.orgmdpi.com Several methods have been developed that utilize GeHCl₃ as a starting material.

One common approach is the thermal decomposition of organogermane precursors derived from this compound. researchgate.netosti.gov For example, phenyl this compound (C₆H₅GeCl₃) can be converted into a (C₆H₅GeO₁.₅)ₙ polymer through a sol-gel process. acs.orgresearchgate.netnih.gov This polymer is then subjected to reductive thermal processing. acs.orgnih.gov The process involves the thermal disproportionation of the resulting germanium-rich oxide (GRO) to nucleate and grow Ge-NCs embedded within a germanium oxide (GeO₂) matrix. acs.orgresearchgate.netnih.gov The size of the resulting nanocrystals can be controlled by adjusting the peak processing temperature and reaction time. acs.orgnih.gov Furthermore, the processing atmosphere (inert vs. reducing) influences the formation and growth pathways of the nanocrystals. acs.org

Another method involves the direct thermal decomposition of this compound in high-boiling-point organic solvents like trioctylamine (B72094). osti.gov While decomposition can occur at temperatures above 140°C, temperatures exceeding 400°C are typically required to obtain uniform, crystalline nanoparticles rather than amorphous ones. osti.gov

The following table summarizes research findings on the synthesis of Germanium Nanocrystals using this compound-based precursors.

| Precursor | Synthesis Method | Key Findings | Reference(s) |

| Phenyl this compound | Sol-gel processing followed by reductive thermal processing | Produces oxide-embedded Ge-NCs. Size is controllable via temperature and time. | acs.org, researchgate.net, nih.gov |

| Phenyl this compound | Thermolysis of sol-gel derived polymers | Processing atmosphere (inert vs. reducing) governs the distribution of Ge species and impacts Ge-NC formation and growth. | acs.org |

| This compound | Thermal decomposition in high-boiling-point solvents (e.g., trioctylamine) | Yields elemental Ge. Crystalline nanoparticles are formed at temperatures > 400°C, while lower temperatures yield amorphous particles. | osti.gov |

Formation of Self-Assembled Monolayers and Multilayers for Oxide Interfaces

This compound derivatives can be used to form self-assembled monolayers (SAMs) and multilayers on oxide surfaces, a technique for precisely modifying the surface properties of materials. nih.govutwente.nl These organized molecular assemblies are created through the spontaneous adsorption of molecules onto a substrate. utwente.nlethz.ch

A study demonstrated the formation of monolayer and multilayer films of this compound hexyl propylate on hydroxylated silicon substrates. nih.gov The research showed that this this compound derivative exhibits self-assembly behavior virtually identical to that of analogous trichlorosilanes. nih.gov The process involves the reaction of the trichlorogermyl headgroup with the hydroxylated surface of the silicon substrate. nih.gov

Multilayers can be constructed by first reducing the ester group of the initial monolayer to an alcohol-hydroxylated surface using a reducing agent like LiAlH₄, and then repeating the self-assembly process. nih.gov Ellipsometry measurements confirmed that the molecules in the SAMs were oriented at a tilt relative to the substrate surface. nih.gov

A significant application of these multilayers is the creation of well-defined oxide interfaces. By calcining the self-assembled multilayer film in air at 500°C, a thin layer of germanium dioxide (GeO₂) was formed on the silicon dioxide (SiO₂) surface of the substrate. nih.gov The formation of this GeO₂/SiO₂ interface was confirmed by X-ray Photoelectron Spectroscopy (XPS). nih.gov

Role as a Transfer Agent for Functional Groups

SiH₃ Group Transfer from Trichlorosilylthis compound

Trichlorosilylthis compound (Cl₃SiGeCl₃) is a compound that can be derived from this compound-related chemistry and serves as a transfer agent for silyl (B83357) groups. Specifically, compounds like triphenylgermylsilane (Ph₃Ge-SiH₃), which can be produced from trichlorosilyl-triphenylgermane, are useful as transfer agents for the silane (B1218182) group (SiH₃). justia.comgoogle.com

A patented method describes the production of trichlorosilylthis compound by reacting trichlorosilyl-triphenylgermane with hydrogen chloride (HCl) in the presence of an aluminum chloride (AlCl₃) catalyst. justia.com This highlights a pathway where germanium-silicon bonded compounds can be synthesized and subsequently used in further chemical transformations. The resulting trichlorosilylthis compound itself has applications in the production of germanium-silicon layers. ipqwery.com

Synthesis of Specialized Germanium-Containing Polymers

This compound is a foundational reagent for the synthesis of various specialized germanium-containing polymers, known as organogermanium polymers or polygermanes. researchgate.netepdf.pubencyclopedia.pub These polymers have unique properties and are investigated for applications ranging from electronic materials to biomedicine. epdf.pubencyclopedia.pub

One of the most well-studied organogermanium polymers is bis(carboxyethylgermanium) sesquioxide, also known as Ge-132. encyclopedia.pub Its synthesis begins with the addition of this compound to acrylic acid, which forms 3-(trichlorogermyl)propanoic acid. encyclopedia.pub This intermediate is then hydrolyzed to produce the final polymeric sesquioxide structure. encyclopedia.pub The original synthesis of the required this compound has evolved from a complex process using elemental germanium to a more convenient method involving germanium dioxide, hydrochloric acid, and hypophosphorous acid. encyclopedia.pub